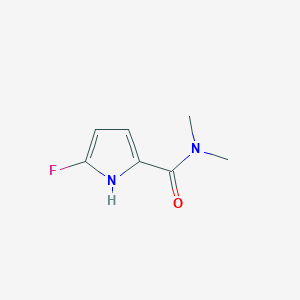

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide

Übersicht

Beschreibung

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-1H-pyrrole-2-carboxylic acid and N,N-dimethylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent like thionyl chloride (SOCl2) to convert the carboxylic acid to an acid chloride.

Amidation: The acid chloride is then reacted with N,N-dimethylamine to form the desired amide product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable biological properties, primarily as an inhibitor of receptor tyrosine kinases (RTKs). Specifically, it has shown potential in inhibiting:

- Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2) : Critical for angiogenesis and tumor growth.

- Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ) : Involved in various cellular processes including proliferation and survival.

In vitro studies indicate that 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide can inhibit cell proliferation in various cancer cell lines, suggesting a direct correlation between its structure and anti-cancer efficacy .

Table 1: Summary of Biological Activities

| Target Receptor | Mechanism of Action | Implications for Cancer Treatment |

|---|---|---|

| VEGF-R2 | Inhibition of angiogenesis | Reduces tumor growth |

| PDGF-Rβ | Modulates cell proliferation and survival | Potential to halt cancer progression |

Table 2: Comparison of Structurally Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sunitinib | Indole moiety; broad kinase inhibition | Potent anti-cancer activity | Approved for renal cell carcinoma |

| Pazopanib | Similar kinase inhibition profile | Effective against various tumors | Used in soft tissue sarcoma treatment |

| Sorafenib | Multi-targeted therapy; inhibits multiple kinases | Approved for liver and kidney cancers | |

| Regorafenib | Additional rings; multi-targeted anti-cancer activity | Approved for colorectal cancer |

This comparison illustrates how slight modifications in chemical structure can lead to diverse therapeutic profiles and applications.

Case Studies and Research Findings

Recent studies have explored the optimization of pyrrole carboxamide derivatives, including this compound, focusing on enhancing potency against specific targets like ERK5 kinase. These investigations have led to the identification of more potent analogs with favorable pharmacokinetic profiles, demonstrating the compound's potential as a lead candidate for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-fluoro-1H-pyrrole-2-carboxylic acid

- N,N-dimethyl-1H-pyrrole-2-carboxamide

- 5-fluoro-3-phenyl-1H-indole-2-carboxamide

Uniqueness

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a fluorine atom and N,N-dimethyl groups, which confer enhanced chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.

Biologische Aktivität

5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluorine atom in the structure enhances the compound's ability to form strong interactions with target proteins, leading to the inhibition or modulation of their activity. Notably, it has shown potential in inhibiting vascular endothelial growth factor receptor 2 (VEGF-R2) and platelet-derived growth factor receptor beta (PDGF-Rβ), which are critical in tumor growth and angiogenesis.

Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The following table summarizes its cytotoxic effects against selected cancer cell lines:

These findings suggest that the compound may possess significant anti-cancer properties, making it a candidate for further development in cancer therapeutics.

Interaction with Receptor Tyrosine Kinases

This compound has been identified as an effective inhibitor of RTKs, which play a pivotal role in cellular signaling pathways related to growth and differentiation. The compound's ability to inhibit VEGF-R2 and PDGF-Rβ suggests its potential utility in treating cancers characterized by aberrant angiogenesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Study on ERK5 Inhibition : Research indicated that pyrrole carboxamides could be optimized for selective ERK5 inhibition, which is implicated in increased cellular proliferation and survival. This study highlighted the importance of structural modifications to enhance potency while maintaining pharmacokinetic properties .

- Anticancer Activity Assessment : A comparative study on various pyrazole derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural features in determining biological efficacy. The findings from this study support the hypothesis that compounds with similar structural motifs may also exhibit potent anticancer activities .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds showed that modifications could lead to improved bioavailability and reduced toxicity profiles, which are crucial for therapeutic applications.

Eigenschaften

IUPAC Name |

5-fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-10(2)7(11)5-3-4-6(8)9-5/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXZYDQBSHHVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446332 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156395-14-1 | |

| Record name | 5-Fluoro-N,N-dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.